N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole
Description
N,N'-Bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole (abbreviated here as DDPP-Th2) is a diketopyrrolopyrrole (DPP)-based organic semiconductor. Its core structure consists of a planar, electron-deficient DPP unit flanked by electron-rich thienyl groups at the 3,6-positions. The N,N'-dodecyl side chains enhance solubility and processability while influencing molecular packing in thin-film devices . DDPP-Th2 is primarily utilized in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to its ambipolar charge transport properties and strong light absorption in the visible spectrum. The dodecyl chains balance intermolecular interactions, enabling both high crystallinity and solution processability .
Properties
IUPAC Name |
1,4-bis(2,5-dihydrothiophen-2-yl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-27-39-35(31-25-23-29-43-31)33-34(37(39)41)36(32-26-24-30-44-32)40(38(33)42)28-22-20-18-16-14-12-10-8-6-4-2/h23-26,31-32H,3-22,27-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSGJZMKOPCDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCCCCCC)C3C=CCS3)C1=O)C4C=CCS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole typically involves a multi-step process. One common method involves the reaction of 3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in different electronic applications.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopyrrolopyrrole derivatives with different electronic properties, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Organic Photovoltaics (OPVs)
DPP derivatives have been extensively studied for their potential use in organic photovoltaics. Their tunable optical properties allow for efficient light absorption and energy conversion. Research indicates that DPPs can serve as effective electron acceptors in donor-acceptor systems.
- Case Study:
A study demonstrated that DPP-based materials exhibited high power conversion efficiencies when incorporated into OPVs. The absorption spectrum of DPPs typically shows peaks in the visible range, facilitating effective light harvesting .
Organic Field-Effect Transistors (OFETs)
DPP derivatives are also applied in OFETs due to their high charge carrier mobility. The structural features of N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole contribute to improved device performance.
- Data Table: Performance Metrics in OFETs
| Parameter | Value |
|---|---|
| Charge Carrier Mobility | Up to 2.5 cm²/V·s |
| On/Off Ratio | >10^5 |
| Threshold Voltage | -2 V |
Photodynamic Therapy (PDT)
DPP derivatives have shown promise as photosensitizers in photodynamic therapy for bacterial eradication and cancer treatment. Their ability to generate reactive oxygen species (ROS) upon light activation makes them suitable candidates for these applications.
- Case Study:
Research highlighted that DPP derivatives effectively eliminated Staphylococcus aureus cells upon irradiation with specific wavelengths of light. The compound's amphiphilic nature enhances its interaction with bacterial membranes, leading to increased photocytotoxicity .
Fluorescent Probes
This compound has been utilized as a fluorescent probe due to its strong fluorescence properties and stability under various conditions.
Mechanism of Action
The mechanism of action of N,N’-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, it may interact with proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among DPP derivatives include:
- Alkyl chain length and branching (e.g., octyldodecyl vs. dodecyl).
- Aryl/heteroaryl substituents (e.g., thienyl, phenyl, bithiazole).
- Polymer vs. small-molecule configurations .
Below is a comparative analysis of DDPP-Th2 with analogous compounds:
Table 1: Comparison of DPP-Based Compounds in OTFT Performance
Key Insights
Alkyl Chain Impact :
- Dodecyl chains (C12) in DDPP-Th2 improve crystallinity and reduce steric hindrance compared to bulkier octyldodecyl chains (C20) in M3 and P5. This results in higher electron mobility (0.60 cm²/Vs) for DDPP-Th2 vs. M3 (0.45 cm²/Vs) .
- Longer alkyl chains (e.g., octyldodecyl) enhance solubility but may disrupt π-π stacking, reducing charge transport efficiency .
Heteroaryl Substituents :
- Thienyl groups in DDPP-Th2 promote extended conjugation and ambipolarity, whereas phenyl substituents (e.g., in PDPP) prioritize optical properties over charge transport .
- Bithiazole-DPP copolymers (e.g., PDBTz-24) exhibit lower hole mobility (0.06 cm²/Vs) due to weaker hole-transport pathways compared to DDPP-Th2 .
Synthesis Method :
- Polymers synthesized via DHAP (e.g., DDPP-Th2, P7) show higher mobilities and fewer defects than those made via Stille coupling (e.g., M3) .
Ambipolarity :
- DDPP-Th2’s ambipolar performance (0.26 cm²/Vs hole, 0.60 cm²/Vs electron) surpasses PDBTz-24’s (0.06 cm²/Vs hole, 0.53 cm²/Vs electron), attributed to optimized thienyl-DPP conjugation .
Performance Limitations
- Defect Sensitivity: DHAP-synthesized DPP polymers (e.g., PDBTz-24) with structural defects (homocoupling/branching) show reduced mobility, highlighting the need for precise monomer design .
- Thermal Stability : Dodecyl chains in DDPP-Th2 may limit thermal stability compared to aryl-substituted DPPs (e.g., PDPP) .
Biological Activity
N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole (DPP) is a compound belonging to the diketopyrrolopyrrole (DPP) family, which has garnered attention for its potential biological activities and applications in various fields, including cancer therapy and bioelectronics. This article explores the biological activity of DPP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of DPP Structure and Properties
DPP derivatives are characterized by their conjugated structures which enhance their electronic properties. The presence of dodecyl chains contributes to their solubility and stability in biological environments. The unique structure of DPP allows for significant interactions with biological molecules, making it a candidate for various biomedical applications.
Key Properties
- Conjugated System : Facilitates electronic transitions.
- Solubility : Enhanced by dodecyl side chains.
- Biocompatibility : Essential for therapeutic applications.
The biological activity of DPP is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light irradiation. This photodynamic property can induce apoptosis in cancer cells. The following mechanisms have been identified:
- Photodynamic Therapy (PDT) : DPP acts as a photosensitizer that produces singlet oxygen when exposed to light, leading to cell death in tumor cells.
- Fluorescence Imaging : DPP derivatives can be used as fluorescent probes for imaging cancerous tissues due to their selective accumulation in tumors.
- Cellular Uptake : Studies show that DPP can enhance cellular uptake through endocytosis mechanisms, improving its efficacy as a therapeutic agent.
| Mechanism | Description | Application |
|---|---|---|
| Photodynamic Therapy | Induces apoptosis via ROS generation | Cancer treatment |
| Fluorescence Imaging | Selective accumulation in tumor cells | Diagnostic imaging |
| Cellular Uptake | Enhanced uptake via endocytosis | Drug delivery |
Research Findings
Recent studies have highlighted the potential of DPP derivatives in various biological contexts:
Case Study 1: Cancer Cell Apoptosis
A study demonstrated that DPP derivatives effectively induced apoptosis in HepG2 liver cancer cells through photodynamic mechanisms. The results indicated a significant reduction in cell viability upon light exposure, confirming the compound's potential as a therapeutic agent against liver cancer .
Case Study 2: Antibacterial Activity
Research has shown that certain DPP derivatives exhibit antibacterial properties by enhancing photocytotoxicity against bacterial cells. This effect is particularly pronounced under light activation, suggesting their use in antimicrobial therapies .
Case Study 3: Bioelectronic Applications
DPP has been investigated for its role in bioelectronics, particularly as an active layer in organic electronic devices. Modifications to the polymer structure have been shown to improve cell adhesion and proliferation on surfaces coated with DPP, indicating its suitability for interfacing with biological systems .
Q & A
Q. How can researchers optimize the synthesis of N,N'-bis(dodecyl)-3,6-dithienyl-DPP to achieve high molecular weight polymers?
Methodological Answer: Synthesis optimization involves:
- Monomer Design : Use 1,4-diketo-3,6-di(4-bromophenyl)pyrrolo[3,4-c]pyrrole (dibromo-DPP) as a precursor. Alkyl chains (e.g., dodecyl) enhance solubility, while thienyl substituents improve π-conjugation .
- Coupling Reactions : Nickel- or palladium-catalyzed Yamamoto or Suzuki-Miyaura cross-coupling reactions yield polymers with molecular weights up to 33,000 g/mol. For example, reports molecular weights of 33,000 using nickel-promoted coupling .
- Purification : Soxhlet extraction with methanol and chloroform removes oligomers, ensuring high-purity polymers .
Q. What characterization techniques are critical for confirming the structural integrity of DPP-based derivatives?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirms alkyl chain integration and thienyl substitution patterns. For example, H NMR in resolves methylene protons of dodecyl chains (δ 0.8–1.5 ppm) .
- UV-Vis Spectroscopy : Identifies π-π* transitions (λmax ~525 nm for DPP-thienyl polymers) and aggregation behavior .
- Cyclic Voltammetry : Determines HOMO/LUMO levels (e.g., HOMO: −5.47 eV, LUMO: −3.70 eV for DPP polymers in ) .
- GPC Analysis : Measures molecular weight distribution (PDI <1.5 indicates narrow dispersity) .
Q. How can solubility challenges in DPP-based materials be systematically addressed?
Methodological Answer:
- Alkyl Chain Engineering : Long, branched alkyl groups (e.g., 2-ethylhexyl) disrupt crystallinity. highlights 2-hexyldecyl chains enabling solubility in chloroform and toluene .
- Co-Solvent Systems : Use mixed solvents (e.g., chloroform:DMF 9:1) to dissolve high-molecular-weight polymers during spin-coating .
- Thermal Annealing : Post-deposition annealing at 150°C improves film morphology without compromising solubility .
Advanced Research Questions
Q. What methodologies are used to analyze charge transport mechanisms in DPP-based conjugated polymers?
Methodological Answer:
- Field-Effect Transistor (FET) Fabrication : Measure hole/electron mobility (μh/μe) using bottom-gate/top-contact devices. reports μh >1 cm²/V·s for DPP-TT polymers .
- Space-Charge-Limited Current (SCLC) Analysis : Calculate charge carrier mobility by fitting current-density vs. voltage curves in hole-only or electron-only devices .
- Transient Absorption Spectroscopy : Resolves exciton diffusion lengths (e.g., ~30 nm for DPP-based polymers in ) .
Q. How can DPP derivatives be tailored for electrochemical polymerization, and what emergent properties arise?
Methodological Answer:
- Monomer Functionalization : Introduce ethylenedioxythiophene (EDOT) units to lower oxidation potentials (e.g., 0.67 V vs. Fc/Fc<sup>+</sup> in ) .
- Electropolymerization : Potentiodynamic cycling in acetonitrile/TBAPF6 yields stable films. reports electrochromic switching (deep blue ↔ purple-red) with >90% reversibility .
- In-Situ Spectroelectrochemistry : Monitor absorbance changes during doping/dedoping to correlate optical and electronic properties .
Q. How do structural modifications (e.g., halogen substitution) impact the optoelectronic performance of DPP derivatives in perovskite solar cells?
Methodological Answer:
- Halogen Tuning : Chlorine substitution (e.g., 4-Cl-DPP in ) enhances electron affinity, improving charge extraction in perovskite solar cells .
- Device Integration : Spin-coat DPP-based hole-transport layers (HTLs) like PDPPDBTE () to achieve power conversion efficiencies (PCE) >9% via optimal HOMO alignment (−5.4 eV with CH3NH3PbI3) .
- Stability Testing : Hydrophobic DPP-HTMs (e.g., PDPPDBTE) reduce moisture ingress, maintaining >80% PCE after 1000 hours under ambient conditions .
Q. How can researchers resolve contradictions in reported Stokes shifts for DPP-based fluorophores?
Methodological Answer:
- Solvent Polarity Screening : Stokes shifts vary with solvent (e.g., 107 nm in toluene vs. 85 nm in DMF for DPP derivatives in ) .
- Aggregation Studies : Compare dilute vs. solid-state photoluminescence. notes large Stokes shifts (>100 nm) in aggregated states due to exciton coupling .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict excited-state relaxation pathways to validate experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
